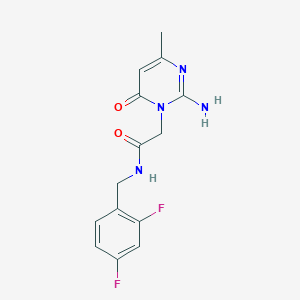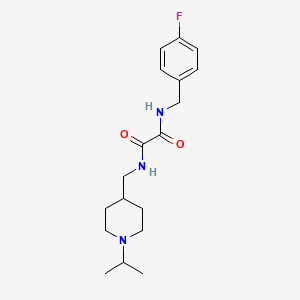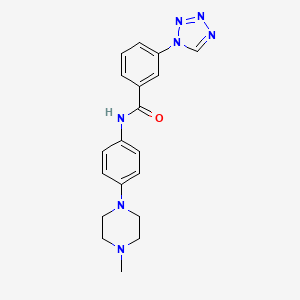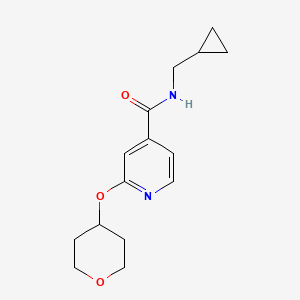
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as CTPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood. However, it has been proposed that N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide exerts its pharmacological effects by modulating various signaling pathways. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been found to activate the AMPK pathway, which is involved in energy homeostasis.
生化和生理效应
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also reduces the levels of oxidative stress markers such as malondialdehyde and nitric oxide. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also improves glucose tolerance and insulin sensitivity.
实验室实验的优点和局限性
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several advantages for lab experiments. It is easily synthesized, and the yield is high. It is also stable under normal laboratory conditions. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to have low toxicity, which makes it a suitable candidate for further preclinical studies. However, N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its therapeutic potential.
未来方向
There are several future directions for the study of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One of the future directions is to investigate the pharmacokinetics and pharmacodynamics of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in vivo. This will help to determine the optimal dosage and administration route for N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. Another future direction is to investigate the efficacy of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in animal models of various diseases. This will help to determine the therapeutic potential of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in vivo. Finally, the development of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide analogs with improved solubility and bioavailability could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion
In conclusion, N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a novel compound that has shown promising results in the treatment of various diseases. The synthesis of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is simple, and the yield is high. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to have several pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has some limitations for lab experiments, but its low toxicity makes it a suitable candidate for further preclinical studies. There are several future directions for the study of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, which could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成方法
The synthesis of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves the reaction of isonicotinic acid with cyclopropylmethylamine to form the intermediate product, which is then reacted with tetrahydro-2H-pyran-4-ol and phosphoryl chloride to obtain the final product. The yield of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is high, and the purity can be easily achieved by recrystallization.
科学研究应用
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(cyclopropylmethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-10-11-1-2-11)12-3-6-16-14(9-12)20-13-4-7-19-8-5-13/h3,6,9,11,13H,1-2,4-5,7-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCZZNSHUAWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

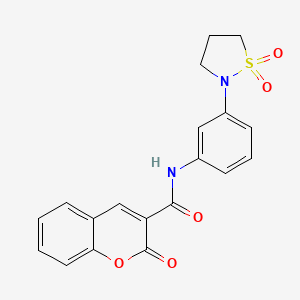
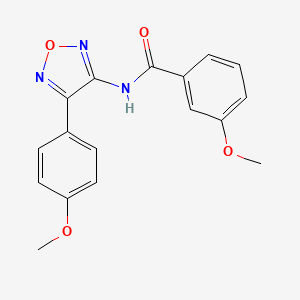
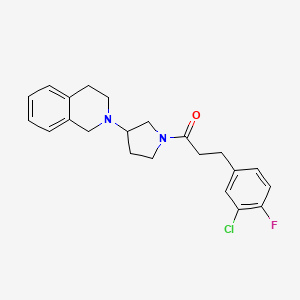
![(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2947291.png)
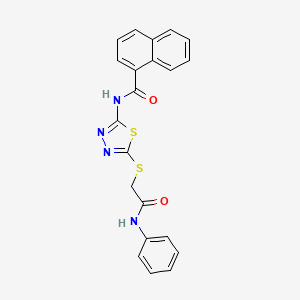
![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2947294.png)
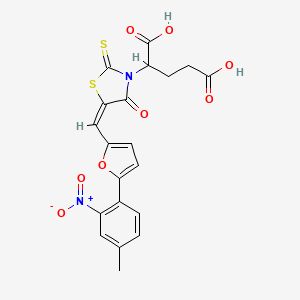
![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)
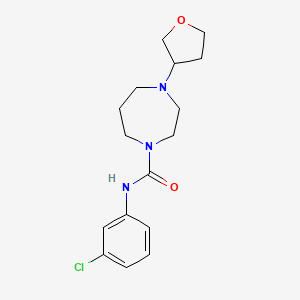
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)
